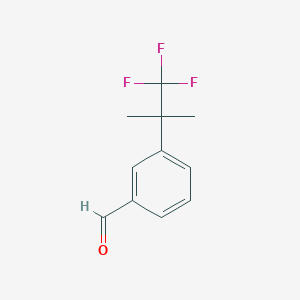

3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, an improved process for preparing fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevoflurane) involves reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride .

Molecular Structure Analysis

The molecular structure of “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” is represented by the linear formula C7H9F3N2O .

Chemical Reactions Analysis

The solvolysis rates of 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” include a molecular weight of 194.16, and it appears as a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

科学的研究の応用

Catalysis and Green Chemistry

One of the significant applications of benzaldehyde derivatives, including 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde, is in catalysis. A study by Zuyls et al. (2008) introduced lanthanide formamidinates as highly effective catalysts for the Tishchenko reaction, demonstrating the utility of these complexes in the dimerization of benzaldehyde derivatives to esters with remarkable efficiency (Zuyls et al., 2008). This process is facilitated by the high Lewis acidity of the catalysts, which can be used on a preparative scale without solvents, showcasing a move towards greener chemical processes.

Verdía et al. (2017) emphasized the role of ionic liquids, which serve as both solvents and catalysts, in promoting green chemistry through the Knoevenagel condensation. This approach aligns with the principles of green chemistry by minimizing the environmental impact of chemical processes (Verdía, Santamarta, & Tojo, 2017).

Metal-Organic Frameworks (MOFs)

The development and functionalization of Metal-Organic Frameworks (MOFs) for catalysis and sensing applications is another area where benzaldehyde derivatives find use. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide MOFs that showed selective sensitivity to benzaldehyde derivatives, highlighting the potential for these materials in luminescence sensing applications (Shi, Zhong, Guo, & Li, 2015). The unique luminescence properties of these MOFs make them suitable for detecting various benzaldehyde-based derivatives, offering avenues for advancements in chemical sensing technologies.

Safety and Hazards

The safety information for “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .

特性

IUPAC Name |

3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZGERAJZMSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2892072.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)

![3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2892083.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)